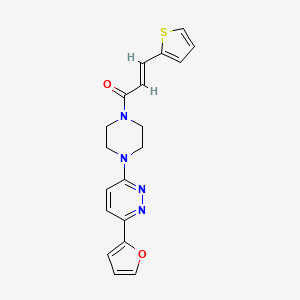

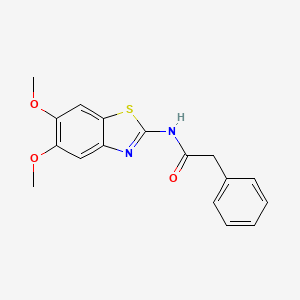

![molecular formula C19H16N6O3 B2823692 5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 329795-97-3](/img/structure/B2823692.png)

5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of triazolopyrimidines, a class of non-naturally occurring small molecules . Triazolopyrimidines are heterocyclic compounds with a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, general methods for synthesizing triazolopyrimidines involve reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones .Molecular Structure Analysis

The molecular structure of triazolopyrimidines consists of a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific structure of “5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” was not found in the search results.Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Research has explored the synthesis of heterocyclic compounds, including triazolopyrimidines, which are structurally related to the compound . These studies involve the transformation of amino-thieno pyrimidines and the creation of novel heterocyclic systems through reactions with various reagents, showcasing the compound's relevance in developing new chemical entities with potential biological activities (Clark & Hitiris, 1984).

Asymmetric Reactions and Structural Analysis

Asymmetric hetero-Diels-Alder reactions have been used to synthesize novel dihydropyrimidine compounds, providing insights into the compound's potential for generating chiral molecules. X-ray structures of these compounds have been analyzed to understand their stereochemistry and molecular configurations, which could inform the design of molecules with specific biological functions (Elliott et al., 1998).

Antimicrobial Activities

Some derivatives of triazolopyrimidines, which share a core structure with the target compound, have been synthesized and evaluated for their antibacterial and antifungal activities. This research indicates the potential of such compounds in developing new antimicrobial agents (Chauhan & Ram, 2019).

Supramolecular Chemistry

Investigations into pyrimidine derivatives have led to the development of novel supramolecular assemblies. These studies highlight the compound's applicability in creating complex molecular structures through hydrogen bonding, which could have implications in materials science and nanotechnology (Fonari et al., 2004).

Fluorescent Properties

Research into the fluorescent properties of certain pyrimidine derivatives has been conducted, suggesting potential applications in the development of fluorescent markers and probes. This work underscores the versatility of triazolopyrimidines and related compounds in various scientific and technological fields (Rangnekar & Shenoy, 1987).

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

Based on the similarity to other cdk2 inhibitors, it can be inferred that this compound might inhibit cdk2, thereby disrupting the normal cell cycle progression and leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential role as a CDK2 inhibitor . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound could potentially halt cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

The molecular weight of the compound is 1501380 , which is within the optimal range for oral bioavailability in drug design

Result of Action

The result of the compound’s action would likely be the inhibition of cell proliferation, particularly in cancer cells, due to its potential role as a CDK2 inhibitor . This could lead to cell death and potentially have a therapeutic effect in the treatment of cancer .

Propriétés

IUPAC Name |

5-methyl-7-(3-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O3/c1-12-16(18(26)23-14-7-3-2-4-8-14)17(24-19(22-12)20-11-21-24)13-6-5-9-15(10-13)25(27)28/h2-11,17H,1H3,(H,23,26)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHYSYJYNHIJIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

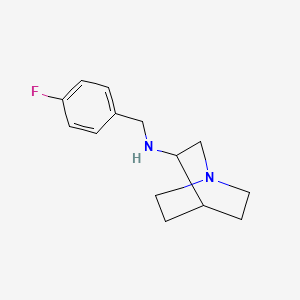

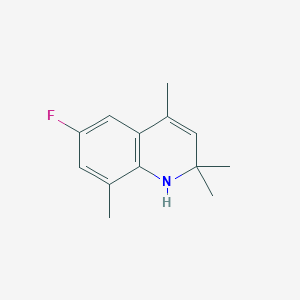

![N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2823611.png)

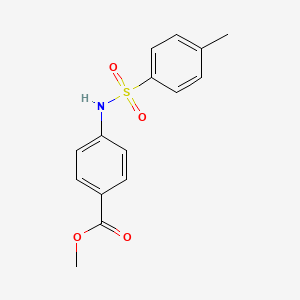

![1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2823616.png)

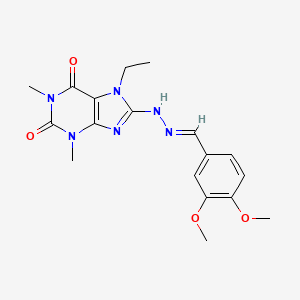

![methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2823621.png)

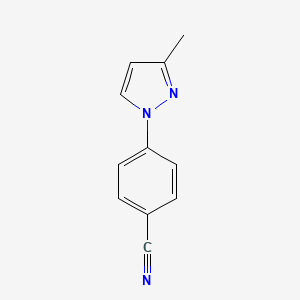

![3-methyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B2823624.png)

![5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)

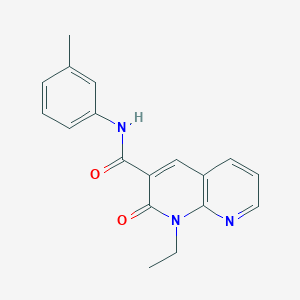

![2-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetonitrile](/img/structure/B2823632.png)